4-(5-Cyano-2-fluorophenyl)-2-methoxybenzoic acid
Overview
Description
4-(5-Cyano-2-fluorophenyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C15H10FNO3. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, along with a methoxy group (-OCH3) and a carboxylic acid group (-COOH) on a benzoic acid backbone. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyano-2-fluorophenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 5-cyano-2-fluorophenylboronic acid, which is then subjected to a Suzuki coupling reaction with 2-methoxybenzoic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyano-2-fluorophenyl)-2-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-(5-Cyano-2-fluorophenyl)-2-carboxybenzoic acid.
Reduction: Formation of 4-(5-Amino-2-fluorophenyl)-2-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Cyano-2-fluorophenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methoxy and carboxylic acid groups enhance its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol
- 5-Cyano-2-fluorophenylboronic acid
- 6-(5-Cyano-2-fluorophenyl)picolinic acid
Uniqueness
4-(5-Cyano-2-fluorophenyl)-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability, reactivity, and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-(5-cyano-2-fluorophenyl)-2-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-14-7-10(3-4-11(14)15(18)19)12-6-9(8-17)2-5-13(12)16/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSRVGUQDFXJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C#N)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689813 | |
Record name | 5'-Cyano-2'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-91-4 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 5′-cyano-2′-fluoro-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261959-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Cyano-2'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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